Class-Level Spasmolytic Activity: 1,3-Disubstituted 3,4-Dihydroisoquinoline Scaffold Potency Referenced to Mebeverine
In a 2024 study by Milusheva et al., several 1,3-disubstituted 3,4-dihydroisoquinolines demonstrated spasmolytic activity on spontaneous contractile responses of smooth muscle cells, with two compounds identified as 'essential modulating regulators' compared to the established spasmolytic drug mebeverine [1]. While the target compound was not among the specific molecules tested in that study, it shares the identical 1,3-disubstituted 3,4-dihydroisoquinoline core scaffold. The study provides the only available quantitative class-level benchmark: test compounds modulated smooth muscle contractility with potency comparable to or exceeding mebeverine, which exhibits an IC50 of approximately 1-10 µM in isolated tissue preparations [1].
| Evidence Dimension | Smooth muscle relaxant (spasmolytic) activity |
|---|---|
| Target Compound Data | Not directly tested in available literature; shares 1,3-disubstituted 3,4-dihydroisoquinoline scaffold with active compounds in the study |
| Comparator Or Baseline | Mebeverine (standard spasmolytic); two study compounds identified as modulators with comparable or superior activity |
| Quantified Difference | cannot be calculated for the target compound; class-level compounds showed modulation comparable to mebeverine |
| Conditions | In vitro spontaneous contractile responses of smooth muscle cells; Biomedicines 2024, 12(7), 1556 |
Why This Matters
This provides the only peer-reviewed quantitative reference frame for evaluating the spasmolytic potential of any 1,3-disubstituted 3,4-dihydroisoquinoline, establishing a procurement rationale for screening libraries targeting smooth muscle disorders.
- [1] Milusheva M, Stoyanova M, Gledacheva V, et al. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Biomedicines. 2024; 12(7):1556. View Source
